molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

8-Chloro-2-methylquinoline

Cat. No. B1584612
CAS RN: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04150025

Procedure details

A mixture consisting of 128 g (1.0 mole) of o-chloroaniline, 304 g of conc. hydrochloric acid and 61 g of water was maintained at 90°-95° C., and with sufficient stirring, 70 g (1.0 mole) of crotonaldehyde was added dropwise over the course of 2 hours. After the addition, the mixture was reacted further at 90°-95° C. for 1 hour. The reaction mixture was cooled, and then rendered alkaline by adding a conc. aqueous solution containing 132 g of sodium hydroxide with ice cooling. The alkaline mixture was separated into layers, and the oily layer was distilled at 2-3 mmHg to afford 72 g (0.4 mole) of 8-chloroquinaldine.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Name
Quantity
61 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[C:12]([CH3:13])[CH:11]=[CH:10]2 |f:3.4|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Two
Name
Quantity
304 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(\C=C\C)=O
Step Four
Name
Quantity
132 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
61 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 90°-95° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted further at 90°-95° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
by adding a conc. aqueous solution
CUSTOM
Type
CUSTOM
Details
The alkaline mixture was separated into layers
DISTILLATION
Type
DISTILLATION
Details
the oily layer was distilled at 2-3 mmHg

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C=CC(=NC12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.